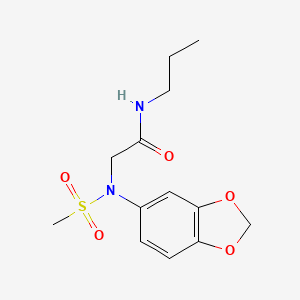![molecular formula C18H13Cl2N3O6S2 B4931562 N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further study.
Mechanism of Action
The mechanism of action of DAS is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins that are involved in cell growth and inflammation. Specifically, DAS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, DAS has been shown to inhibit the activity of various proteins that are involved in cell signaling pathways, such as the protein kinase Akt.
Biochemical and Physiological Effects:
DAS has a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. In cancer cells, DAS has been shown to induce apoptosis, or programmed cell death, which may contribute to its anti-cancer effects. Additionally, DAS has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. In terms of anti-inflammatory effects, DAS has been shown to inhibit the production of various inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using DAS in lab experiments is its ability to inhibit the activity of various enzymes and proteins, which makes it a useful tool for studying various biological processes. Additionally, DAS has been shown to have anti-cancer and anti-inflammatory effects, which may be useful in studying these conditions. However, one limitation of using DAS in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving DAS. One area of interest is the development of DAS-based therapies for cancer and inflammatory conditions. Additionally, further study is needed to better understand the mechanism of action of DAS and its effects on various enzymes and proteins. Finally, the development of new synthetic methods for DAS may also be of interest, as this may lead to the development of new and improved DAS-based compounds.
Synthesis Methods
The synthesis of DAS involves several steps, including the reaction of 2,3-dichloroaniline with sulfanilic acid, followed by nitration and sulfonation reactions. The resulting compound is then purified using various techniques, including recrystallization and chromatography.
Scientific Research Applications
DAS has been studied for its potential use in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a tool for studying protein-protein interactions. In cancer research, DAS has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In anti-inflammatory therapy, DAS has been shown to have anti-inflammatory effects that may be useful in treating conditions such as arthritis and asthma. Additionally, DAS has been used as a tool for studying protein-protein interactions, which are important for understanding various biological processes.
properties
IUPAC Name |
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O6S2/c19-14-4-3-5-15(18(14)20)22-30(26,27)13-10-8-12(9-11-13)21-31(28,29)17-7-2-1-6-16(17)23(24)25/h1-11,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDEQWKYYGMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B4931488.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)

![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)